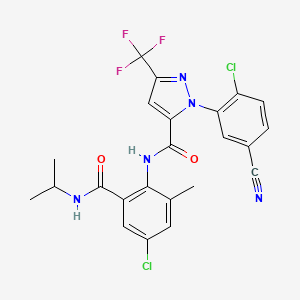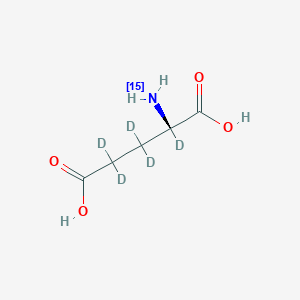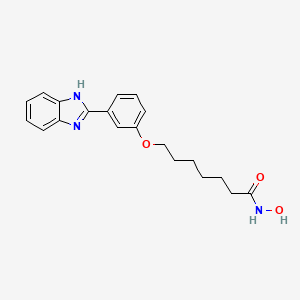![molecular formula C36H58O8 B12419171 [16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prosaikogenin D is a rare secondary saponin derived from the roots of Bupleurum species, particularly Bupleurum falcatum L. It is a hydrolyzed product of saikosaponin B2 and exhibits higher bioactivity compared to its parent glycoside. Prosaikogenin D has garnered attention due to its significant pharmacological properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
準備方法
Synthetic Routes and Reaction Conditions
Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. The process involves the use of cellulase, which exhibits high hydrolysis performance. The reaction system is constructed by incubating saikosaponin B2 with cellulase in an HAc-NaAc buffer (pH 4.7) at 60°C for 33 hours. This method achieves a high conversion ratio of the substrate, making it an efficient and clean approach for the preparation of prosaikogenin D .
Industrial Production Methods
The industrial production of prosaikogenin D leverages enzymatic hydrolysis due to its environmental friendliness and high efficiency. Conventional methods such as acid hydrolysis and column chromatography are less preferred due to their environmental impact and production of undesired by-products .
化学反応の分析
Types of Reactions
Prosaikogenin D undergoes various chemical reactions, including:
Oxidation: Prosaikogenin D can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in prosaikogenin D.
Substitution: Substitution reactions can introduce new functional groups into the prosaikogenin D molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of prosaikogenin D, each exhibiting unique pharmacological properties .
科学的研究の応用
Prosaikogenin D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Prosaikogenin D is studied for its role in cellular processes and its effects on various cell lines.
Medicine: It has shown promising anti-cancer, anti-inflammatory, and immunomodulatory effects, making it a potential candidate for drug development.
Industry: Prosaikogenin D is used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties
作用機序
Prosaikogenin D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with specific proteins and enzymes involved in these pathways, leading to its pharmacological effects .
類似化合物との比較
Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Uniqueness
Prosaikogenin D is unique due to its higher bioactivity compared to its parent glycoside, saikosaponin B2. It exhibits stronger anti-cancer and immunomodulatory effects, making it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C36H58O8 |
|---|---|
分子量 |
618.8 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[[(3R,4S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26-,27+,28+,29-,30+,32+,33-,34-,35-,36-/m1/s1 |
InChIキー |
UAUUFLADFXKYAU-HMXSDMDBSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


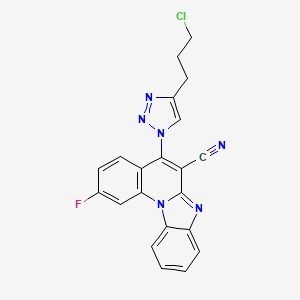

![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)

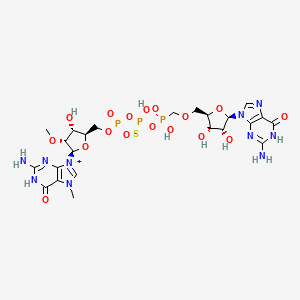

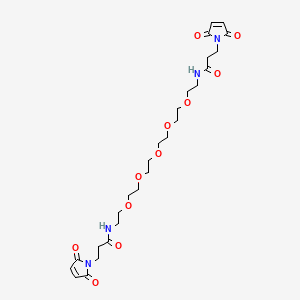
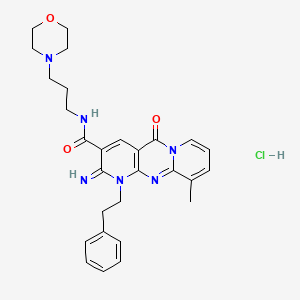
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
